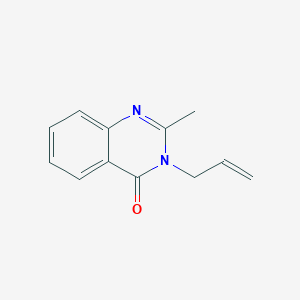
(1R,2R)-2-Amino-6-ethoxy-1,2,3,4-tetrahydronaphthalen-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2R)-2-Amino-6-éthoxy-1,2,3,4-tétrahydronaphthalène-1-ol est un composé organique chiral présentant des applications potentielles dans divers domaines tels que la chimie, la biologie et la médecine. Sa structure unique, qui comprend un groupe amino et un groupe éthoxy lié à un cycle tétrahydronaphthalène, en fait un sujet intéressant pour la recherche et les applications industrielles.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du (1R,2R)-2-Amino-6-éthoxy-1,2,3,4-tétrahydronaphthalène-1-ol implique généralement plusieurs étapes, notamment la formation du cycle tétrahydronaphthalène, l'introduction du groupe amino et l'éthoxylation. Une méthode courante implique la réduction d'un composé nitro correspondant suivie d'une éthoxylation dans des conditions contrôlées .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse optimisées pour garantir un rendement élevé et une pureté élevée. Cela comprend souvent l'utilisation de catalyseurs et de conditions réactionnelles spécifiques pour faciliter efficacement les transformations souhaitées .
Analyse Des Réactions Chimiques
Types de réactions
(1R,2R)-2-Amino-6-éthoxy-1,2,3,4-tétrahydronaphthalène-1-ol peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe amino peut être oxydé pour former les dérivés nitroso ou nitro correspondants.
Réduction : Le composé peut être réduit pour former différents dérivés aminés.
Substitution : Le groupe éthoxy peut être substitué par d'autres groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des oxydants comme le permanganate de potassium, des réducteurs comme l'hydrure de lithium et d'aluminium, et des nucléophiles pour les réactions de substitution .
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des composés nitroso ou nitro, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels dans la molécule .
Applications de la recherche scientifique
Chimie
En chimie, le (1R,2R)-2-Amino-6-éthoxy-1,2,3,4-tétrahydronaphthalène-1-ol est utilisé comme brique de base pour la synthèse de molécules plus complexes. Sa nature chirale le rend précieux dans la synthèse asymétrique et la catalyse .
Biologie
En recherche biologique, ce composé est étudié pour ses effets potentiels sur les processus cellulaires et ses interactions avec les molécules biologiques. Il peut servir de composé modèle pour étudier le comportement de structures similaires dans les systèmes biologiques .
Médecine
En médecine, le (1R,2R)-2-Amino-6-éthoxy-1,2,3,4-tétrahydronaphthalène-1-ol est étudié pour ses applications thérapeutiques potentielles. Sa structure unique peut lui permettre d'interagir avec des cibles biologiques spécifiques, ce qui en fait un candidat potentiel pour le développement de médicaments .
Industrie
Dans les applications industrielles, ce composé peut être utilisé dans la production de produits pharmaceutiques, d'agrochimiques et d'autres produits chimiques de spécialité. Sa polyvalence et sa réactivité en font un intermédiaire précieux dans divers procédés de fabrication.
Mécanisme d'action
Le mécanisme d'action du (1R,2R)-2-Amino-6-éthoxy-1,2,3,4-tétrahydronaphthalène-1-ol implique son interaction avec des cibles moléculaires spécifiques. Le groupe amino peut former des liaisons hydrogène avec les molécules biologiques, tandis que le groupe éthoxy peut améliorer sa solubilité et sa biodisponibilité. Ces interactions peuvent moduler l'activité des enzymes, des récepteurs et d'autres protéines, conduisant à divers effets biologiques .
Applications De Recherche Scientifique
Chemistry
In chemistry, (1R,2R)-2-Amino-6-ethoxy-1,2,3,4-tetrahydronaphthalen-1-ol is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and catalysis .
Biology
In biological research, this compound is studied for its potential effects on cellular processes and its interactions with biological molecules. It may serve as a model compound for studying the behavior of similar structures in biological systems .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development .
Industry
In industrial applications, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.
Mécanisme D'action
The mechanism of action of (1R,2R)-2-Amino-6-ethoxy-1,2,3,4-tetrahydronaphthalen-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ethoxy group may enhance its solubility and bioavailability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Composés similaires
Les composés similaires comprennent d'autres dérivés tétrahydronaphthalène avec différents substituants, tels que :
- (1R,2R)-2-Amino-6-méthoxy-1,2,3,4-tétrahydronaphthalène-1-ol
- (1R,2R)-2-Amino-6-propoxy-1,2,3,4-tétrahydronaphthalène-1-ol
- (1R,2R)-2-Amino-6-butoxy-1,2,3,4-tétrahydronaphthalène-1-ol
Unicité
L'unicité du (1R,2R)-2-Amino-6-éthoxy-1,2,3,4-tétrahydronaphthalène-1-ol réside dans sa combinaison spécifique de groupes fonctionnels, qui confèrent des propriétés chimiques et biologiques distinctes. Le groupe éthoxy, en particulier, peut améliorer sa solubilité et sa réactivité par rapport à d'autres composés similaires .
Propriétés
Formule moléculaire |
C12H17NO2 |
|---|---|
Poids moléculaire |
207.27 g/mol |
Nom IUPAC |
(1R,2R)-2-amino-6-ethoxy-1,2,3,4-tetrahydronaphthalen-1-ol |
InChI |
InChI=1S/C12H17NO2/c1-2-15-9-4-5-10-8(7-9)3-6-11(13)12(10)14/h4-5,7,11-12,14H,2-3,6,13H2,1H3/t11-,12-/m1/s1 |
Clé InChI |
SCVKFDIGECJLBJ-VXGBXAGGSA-N |
SMILES isomérique |
CCOC1=CC2=C(C=C1)[C@H]([C@@H](CC2)N)O |
SMILES canonique |
CCOC1=CC2=C(C=C1)C(C(CC2)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,2-Dimethyl-2,4-dihydroindeno[1,2-b]pyrrol-3a(3H)-ol](/img/structure/B11898210.png)





![2-(2-Methoxyethyl)-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B11898249.png)





